molecular formula C13H15N3 B13533226 1,2,3,4-Tetrahydro-8-(1-methyl-1H-pyrazol-4-yl)isoquinoline

1,2,3,4-Tetrahydro-8-(1-methyl-1H-pyrazol-4-yl)isoquinoline

Cat. No.: B13533226
M. Wt: 213.28 g/mol
InChI Key: ZCRDGOSTGHGEGS-UHFFFAOYSA-N
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Description

8-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with tetrahydroisoquinoline under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction temperatures, and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the pyrazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

8-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H15N3/c1-16-9-11(7-15-16)12-4-2-3-10-5-6-14-8-13(10)12/h2-4,7,9,14H,5-6,8H2,1H3

InChI Key

ZCRDGOSTGHGEGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC3=C2CNCC3

Origin of Product

United States

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